molecular formula C14H12F3NO2S B13336066 Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate

Cat. No.: B13336066
M. Wt: 315.31 g/mol
InChI Key: GRUQGLNKIQVLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-6-(thiophen-2-yl)nicotinic acid with ethyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The thiophene ring contributes to the compound’s stability and reactivity, facilitating its binding to target molecules.

Comparison with Similar Compounds

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate can be compared with other nicotinate derivatives such as:

    Methyl 2-methyl-6-(thiophen-2-yl)nicotinate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 2-methyl-4-(trifluoromethyl)nicotinate: Lacks the thiophene ring, affecting its stability and reactivity.

    Ethyl 6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate: Lacks the methyl group, leading to variations in its chemical behavior.

The presence of the trifluoromethyl group and the thiophene ring in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

Molecular Formula

C14H12F3NO2S

Molecular Weight

315.31 g/mol

IUPAC Name

ethyl 2-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)12-8(2)18-10(11-5-4-6-21-11)7-9(12)14(15,16)17/h4-7H,3H2,1-2H3

InChI Key

GRUQGLNKIQVLCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=CS2)C

Origin of Product

United States

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